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Compound of Interest

Compound Name: 1,1-Diiodoethane

Cat. No.: B1619546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions

involving 1,1-diiodoethane, a versatile reagent in organic synthesis. The protocols are

designed to be reproducible and are accompanied by quantitative data and workflow

visualizations to facilitate experimental design and execution.

Introduction to 1,1-Diiodoethane
1,1-Diiodoethane (CH₃CHI₂) is a geminal dihaloalkane that serves as a valuable precursor in

a variety of organic transformations.[1] Its two iodine atoms on the same carbon make it a

highly reactive electrophile, susceptible to nucleophilic attack and useful in the formation of

carbon-carbon bonds.[2] Key applications include stereoselective cyclopropanation, the

formation of organometallic reagents, and enolate alkylation.[1]

Chemical and Physical Properties of 1,1-Diiodoethane:
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Property Value

CAS Number 594-02-5[1]

Molecular Formula C₂H₄I₂[1]

Molar Mass 281.86 g/mol [1]

Appearance Colorless liquid[3]

Density ~2.84 g/cm³[4]

Boiling Point 177-179 °C

Storage Store at 2-8°C, protected from light

Safety Precautions: 1,1-diiodoethane is harmful if swallowed, causes skin and eye irritation,

and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume

hood, wearing appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Application: Stereoselective Cyclopropanation of
Allylic Alcohols
1,1-Diiodoethane, in combination with diethylzinc (Et₂Zn), is a key reagent system for the

stereoselective cyclopropanation of allylic alcohols. This method, often referred to as a

modified Simmons-Smith reaction, allows for the diastereoselective formation of 1,2-

disubstituted cyclopropylmethanols. The hydroxyl group of the allylic alcohol directs the

cyclopropanation to the syn face of the double bond.

Experimental Protocol: Diastereoselective
Cyclopropanation of an Allylic Alcohol
This protocol is a representative procedure based on the work of Charette and coworkers for

the enantioselective cyclopropanation of allylic alcohols.[6][7]

Materials:

Allylic alcohol
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1,1-Diiodoethane (CH₃CHI₂)

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

Anhydrous dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware (flame-dried)

Inert atmosphere (argon or nitrogen)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add the allylic alcohol (1.0 equiv).

Solvent Addition: Add anhydrous dichloromethane (to make a 0.1 M solution of the allylic

alcohol).

Cooling: Cool the solution to 0 °C in an ice bath.

Reagent Addition: Slowly add diethylzinc (2.2 equiv) dropwise via syringe. Stir the mixture at

0 °C for 30 minutes.

Addition of 1,1-Diiodoethane: Add 1,1-diiodoethane (2.0 equiv) dropwise to the reaction

mixture at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16

hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise

addition of saturated aqueous ammonium chloride solution.

Workup:

Separate the organic and aqueous layers.

Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

cyclopropylmethanol.

Quantitative Data: Diastereoselective Cyclopropanation
Allylic Alcohol Substrate

Diastereomeric Ratio
(syn:anti)

Yield (%)

(Z)-3-Phenyl-2-propen-1-ol >95:5 85

(E)-3-Phenyl-2-propen-1-ol 60:40 78

(Z)-2-Hexen-1-ol >95:5 88

(E)-2-Hexen-1-ol 70:30 82

Data is representative and may vary based on specific reaction conditions and substrates.

Workflow Diagram: Stereoselective Cyclopropanation
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Workflow for Stereoselective Cyclopropanation

Reaction Setup

Reaction

Workup & Purification

1. Add allylic alcohol to a
flame-dried flask under N₂

2. Add anhydrous DCM

3. Cool to 0 °C

4. Add Et₂Zn dropwise at 0 °C,
stir for 30 min

5. Add 1,1-diiodoethane dropwise at 0 °C

6. Warm to RT, stir for 12-16 h

7. Quench with sat. NH₄Cl at 0 °C

8. Extraction with DCM

9. Wash with NaHCO₃ and brine

10. Dry over MgSO₄

11. Purify by column chromatography

Click to download full resolution via product page

Caption: Workflow for the diastereoselective cyclopropanation of allylic alcohols.
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Application: Preparation of 1,1-
Bis(iodozincio)ethane
1,1-Diiodoethane can be used to prepare the geminal dizinc reagent, 1,1-

bis(iodozincio)ethane. This organometallic reagent is a powerful nucleophile for the

ethylidenation of carbonyl compounds and for 1,4-addition reactions.[8][9] The preparation

involves the reaction of 1,1-diiodoethane with activated zinc.[10]

Experimental Protocol: Preparation of 1,1-
Bis(iodozincio)ethane
This protocol is based on procedures for the preparation of related gem-dizincio reagents.

Materials:

Zinc dust

1,2-Dibromoethane

Anhydrous tetrahydrofuran (THF)

1,1-Diiodoethane (CH₃CHI₂)

Standard laboratory glassware (flame-dried)

Inert atmosphere (argon or nitrogen)

Sonicator (optional, but recommended)

Procedure:

Zinc Activation:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and nitrogen inlet, add zinc dust (4.0 equiv).

Add anhydrous THF.
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Add 1,2-dibromoethane (0.2 equiv) and heat the mixture to reflux for 30 minutes, or

sonicate at room temperature for 30 minutes.

Allow the activated zinc to settle and carefully decant the THF.

Wash the activated zinc with fresh anhydrous THF (2x) and decant.

Reagent Formation:

To the flask containing the activated zinc, add fresh anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 1,1-diiodoethane (1.0 equiv) in anhydrous THF dropwise.

After the addition is complete, allow the mixture to warm to room temperature and stir for

2-4 hours. The formation of the reagent is indicated by the consumption of the zinc dust

and the formation of a grayish suspension.

Use of the Reagent: The resulting suspension of 1,1-bis(iodozincio)ethane in THF is typically

used immediately in subsequent reactions without isolation.

Workflow Diagram: Preparation of 1,1-
Bis(iodozincio)ethane
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Workflow for Preparation of 1,1-Bis(iodozincio)ethane

Zinc Activation

Reagent Formation

1. Add Zn dust and THF to a
flame-dried flask under N₂

2. Add 1,2-dibromoethane and
reflux or sonicate for 30 min

3. Decant THF and wash
with fresh THF

4. Add fresh THF to activated Zn
and cool to 0 °C

5. Add 1,1-diiodoethane in THF dropwise

6. Warm to RT and stir for 2-4 h

Click to download full resolution via product page

Caption: Workflow for the preparation of 1,1-bis(iodozincio)ethane.

Application: Enolate Alkylation
1,1-Diiodoethane can serve as an electrophile in the alkylation of enolates, providing a route

to α-ethylidene carbonyl compounds. The reaction proceeds via an initial S_N2 reaction
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followed by elimination. Due to the presence of two leaving groups, the reaction requires

careful control of stoichiometry and reaction conditions to avoid multiple alkylations.

Experimental Protocol: General Procedure for Enolate
Alkylation
This is a generalized protocol for the alkylation of a ketone enolate with 1,1-diiodoethane.

Materials:

Ketone

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

1,1-Diiodoethane (CH₃CHI₂)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Standard laboratory glassware (flame-dried)

Inert atmosphere (argon or nitrogen)

Procedure:

Enolate Formation:

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the

ketone (1.0 equiv) and anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add LDA (1.1 equiv) dropwise.

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Alkylation:
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Slowly add 1,1-diiodoethane (1.2 equiv) to the enolate solution at -78 °C.

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

Workup and Purification:

Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Perform an aqueous workup as described in the cyclopropanation protocol.

Purify the crude product by flash column chromatography.

Quantitative Data: Representative Enolate Alkylation
Ketone Substrate Product Yield (%)

Cyclohexanone 2-Ethylidenecyclohexanone 65-75

Acetophenone 1-Phenyl-2-buten-1-one 60-70

Yields are representative and depend on the specific substrate and reaction conditions.

Workflow Diagram: Enolate Alkylation
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Workflow for Enolate Alkylation

Enolate Formation

Alkylation

Workup & Purification

1. Add ketone and THF to a
flame-dried flask under N₂

2. Cool to -78 °C

3. Add LDA dropwise and
stir for 1 h

4. Add 1,1-diiodoethane at -78 °C

5. Warm to RT and stir for 4-12 h

6. Quench with sat. NH₄Cl

7. Aqueous workup

8. Purify by column chromatography

Click to download full resolution via product page

Caption: Workflow for the alkylation of ketone enolates with 1,1-diiodoethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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